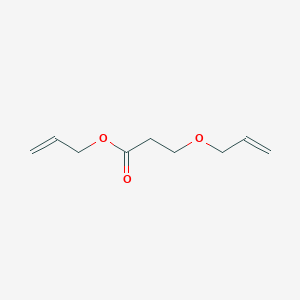
3-(Allyloxy)propionic acid, allyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ALLYL-BETA-ALLYLOXYPROPIONATE is an organic compound that belongs to the class of allyl esters It is characterized by the presence of an allyl group attached to a beta-allyloxypropionate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ALLYL-BETA-ALLYLOXYPROPIONATE typically involves the esterification of beta-allyloxypropionic acid with allyl alcohol. This reaction can be catalyzed by acidic or basic catalysts. Commonly used catalysts include sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
On an industrial scale, the production of ALLYL-BETA-ALLYLOXYPROPIONATE may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in fixed-bed reactors can also be employed to facilitate the esterification reaction. Additionally, the purification of the product may involve distillation or crystallization techniques to achieve high purity.
Análisis De Reacciones Químicas
Types of Reactions
ALLYL-BETA-ALLYLOXYPROPIONATE undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.
Reduction: The ester functionality can be reduced to the corresponding alcohol.
Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or organometallic reagents (e.g., Grignard reagents) can be employed for substitution reactions.
Major Products Formed
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted allyl derivatives.
Aplicaciones Científicas De Investigación
ALLYL-BETA-ALLYLOXYPROPIONATE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: It is used in the production of polymers and materials with specific properties, such as improved flexibility or durability.
Mecanismo De Acción
The mechanism of action of ALLYL-BETA-ALLYLOXYPROPIONATE involves its interaction with various molecular targets. The allyl group can undergo electrophilic addition reactions, while the ester functionality can participate in hydrolysis or transesterification reactions. These interactions can lead to the formation of reactive intermediates that can further react with biological molecules or other chemical entities.
Comparación Con Compuestos Similares
Similar Compounds
Allyl Acetate: Similar in structure but with an acetate group instead of a beta-allyloxypropionate moiety.
Allyl Propionate: Contains a propionate group instead of a beta-allyloxypropionate moiety.
Allyl Butyrate: Features a butyrate group in place of the beta-allyloxypropionate moiety.
Uniqueness
ALLYL-BETA-ALLYLOXYPROPIONATE is unique due to the presence of both an allyl group and a beta-allyloxypropionate moiety, which imparts distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in organic synthesis and industrial applications.
Propiedades
Número CAS |
5331-41-9 |
|---|---|
Fórmula molecular |
C9H14O3 |
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
prop-2-enyl 3-prop-2-enoxypropanoate |
InChI |
InChI=1S/C9H14O3/c1-3-6-11-8-5-9(10)12-7-4-2/h3-4H,1-2,5-8H2 |
Clave InChI |
RPVFJOIVXCZWPD-UHFFFAOYSA-N |
SMILES canónico |
C=CCOCCC(=O)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















